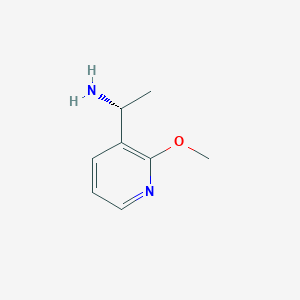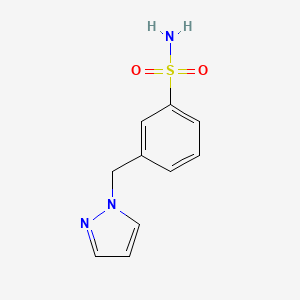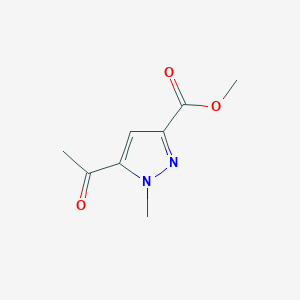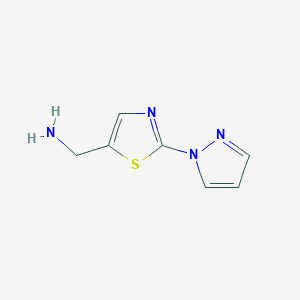
2-(2,5-Dimethylbenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 2,5-dimethylbenzyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives. For this compound, the process may include the hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethylbenzyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2-Benzylpiperidine: Similar structure but without the dimethyl substitutions on the benzyl group.
2-(2,6-Dimethylbenzyl)piperidine: Similar structure with dimethyl substitutions at different positions on the benzyl group
Uniqueness
2-(2,5-Dimethylbenzyl)piperidine is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different pharmacological properties compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-[(2,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-6-7-12(2)13(9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3 |
Clé InChI |
QBBQTOVJTJIJHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)










![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
